Cas no 1091150-66-1 (3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide)
![3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide structure](https://ja.kuujia.com/scimg/cas/1091150-66-1x500.png)
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide 化学的及び物理的性質
名前と識別子
-
- 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide
- SR-01000922324-1
- 1091150-66-1
- AKOS016906304
- Z384467810
- F5327-0042
- VU0642069-1
- 3,5-dimethyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide
- SR-01000922324
-
- インチ: 1S/C21H25NO2/c1-16-12-17(2)14-18(13-16)20(23)22-15-21(8-10-24-11-9-21)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3,(H,22,23)
- InChIKey: FBQFMZGBHJCNGR-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C2C=CC=CC=2)(CNC(C2C=C(C)C=C(C)C=2)=O)CC1
計算された属性
- せいみつぶんしりょう: 323.188529040g/mol
- どういたいしつりょう: 323.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 400
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 38.3Ų
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5327-0042-1mg |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
1091150-66-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5327-0042-15mg |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
1091150-66-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5327-0042-40mg |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
1091150-66-1 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5327-0042-2mg |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
1091150-66-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5327-0042-3mg |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
1091150-66-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5327-0042-4mg |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
1091150-66-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5327-0042-30mg |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
1091150-66-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5327-0042-20μmol |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
1091150-66-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5327-0042-10μmol |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
1091150-66-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5327-0042-10mg |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
1091150-66-1 | 10mg |
$79.0 | 2023-09-10 |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide 関連文献
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamideに関する追加情報
Professional Introduction to Compound with CAS No. 1091150-66-1 and Product Name: 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide
The compound with the CAS number 1091150-66-1 and the product name 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a dimethyl group at the 3 and 5 positions of the benzamide core, coupled with an N-substituent containing a phenyloxan ring, contributes to its distinctive chemical properties and biological activities.
Recent studies have highlighted the importance of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide in the exploration of novel pharmacophores. The benzamide moiety is well-known for its role in various bioactive molecules, often serving as a key pharmacophore in the development of drugs targeting neurological disorders, inflammatory conditions, and infectious diseases. The introduction of the phenyloxan group into the molecular framework introduces additional complexity, potentially influencing both the solubility and bioavailability of the compound. This structural feature has been extensively studied in recent years, with researchers investigating its impact on metabolic stability and target interaction.
The synthesis of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired molecular architecture efficiently. These synthetic strategies not only enhance the scalability of production but also allow for modifications that can fine-tune the biological activity of the compound.
In terms of biological activity, preliminary research suggests that 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide exhibits promising properties as an inhibitor of certain enzymes implicated in disease pathways. Specifically, its interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been explored in vitro. These enzymes are known to play critical roles in inflammation and pain perception, making them attractive targets for therapeutic intervention. The phenyloxan ring, in particular, has been identified as a key structural determinant in modulating enzyme binding affinity and efficacy.
Moreover, computational studies using molecular modeling techniques have provided valuable insights into the binding mode of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide with its target proteins. These studies have helped elucidate how different parts of the molecule interact with specific amino acid residues in the enzyme active site. Such detailed understanding is crucial for designing derivatives with enhanced potency and selectivity. The integration of experimental data with computational predictions has become a cornerstone in modern drug discovery, enabling researchers to make informed decisions about structural modifications.
The pharmacokinetic profile of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is another area of active investigation. Studies have examined its absorption, distribution, metabolism, excretion (ADME) properties to assess its potential as a drug candidate. The presence of both lipophilic and hydrophilic regions in its structure suggests that it may exhibit moderate oral bioavailability while also being amenable to targeted delivery systems. Further research is needed to optimize these properties through structural engineering approaches.
Recent advances in biotechnology have also opened new avenues for exploring the applications of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide. For instance, its use as an intermediate in the synthesis of peptidomimetics—a class of molecules designed to mimic peptide sequences but with improved stability—has been explored. Peptidomimetics are gaining prominence due to their ability to interact with biological targets in a manner similar to natural peptides but with enhanced pharmacological profiles.
The role of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide in addressing emerging therapeutic challenges cannot be overstated. With increasing resistance to existing treatments and rising healthcare costs worldwide, there is a pressing need for innovative therapeutic agents. This compound exemplifies how structural innovation can lead to novel molecules with therapeutic potential across multiple disease areas.
In conclusion,3,5-dimethylation N-[(4-phenoxyxan - 4 - ylmethyle ) benzamide (CAS No .1091150 - 66 - 1 ) is a structurally complex yet promising compound that holds significant potential for future pharmaceutical applications . Its unique combination o f functional groups , coupled wi th recent advances i n synthetic chemistry and computational biology , positions it as a valuable candidate for further development . As research continues , it i s anticipated that this compoun d will contribute t o new therapeutic strategies aimed at improving human health . p >
1091150-66-1 (3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide) 関連製品
- 2098079-54-8(2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one)
- 1056884-35-5(5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene)
- 2127240-81-5(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid)
- 2227793-43-1(rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid)
- 499995-78-7((S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid)
- 216150-83-3(17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-)
- 1447918-54-8(3-(1-methylcyclohexyl)propanenitrile)
- 37141-01-8(5-Aminobenzene-1,2,3-tricarboxylic acid)
- 2229075-87-8(3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2171929-13-6(3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine)



